Ozagrel hydrochloride

Overview

Description

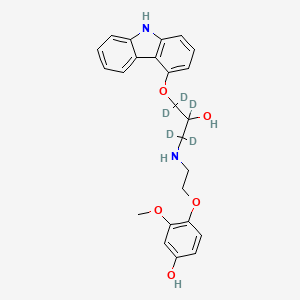

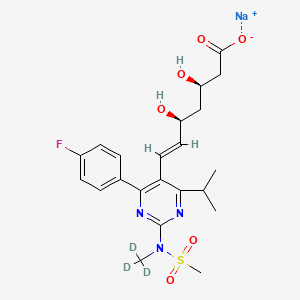

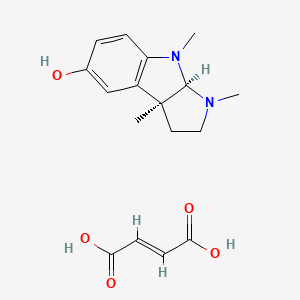

Ozagrel hydrochloride, also known as OKY-046 hydrochloride, is an imidazole derivative . It is an antiplatelet agent that works by inhibiting thromboxane A2 synthesis . It has been used in trials studying the treatment of Dry Eye Syndromes .

Synthesis Analysis

Ozagrel hydrochloride has been synthesized in various studies. For instance, a study reported the successful synthesis of a paeonol-ozagrel conjugate (POC) by conjugating paeonol and ozagrel as a mutual prodrug .Molecular Structure Analysis

The molecular formula of Ozagrel hydrochloride is C13H12N2O2 . It has been characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Molecular docking analysis has shown that Ozagrel hydrochloride interacts with residues located in the active binding sites of target proteins .Chemical Reactions Analysis

Ozagrel hydrochloride has been observed to undergo photoisomerization in the presence of a catalytic amount of vitamin B2 or FAD under irradiation of 405 nm LED light and fluorescent light .Physical And Chemical Properties Analysis

Ozagrel hydrochloride is a white solid . Its average molecular weight is 228.251 . The hydrated form of Ozagrel hydrochloride has a molecular weight of 264.71 .Scientific Research Applications

Treatment of Cerebral Vasospasm : Ozagrel hydrochloride, in combination with fasudil hydrochloride, has shown effectiveness in reducing the incidence of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (Nakashima et al., 1998).

Acute Cerebral Infarction : Studies indicate that ozagrel hydrochloride, particularly when combined with other drugs like tetramethylpyrazine hydrochloride, can improve cerebral hemodynamics in patients with acute cerebral infarction, leading to better clinical outcomes (Liu Qiao-xi, 2013).

Prevention of Preeclampsia : Ozagrel hydrochloride has been tested for its prophylactic effects in high-risk pregnant women to prevent preeclampsia, showing a significant reduction in the occurrence of this condition (Seki et al., 1999).

Noncardioembolic Ischemic Stroke : The efficacy of ozagrel hydrochloride in patients with atherothrombotic stroke or lacunar infarction was investigated, suggesting its safety but not a significant improvement in functional outcomes (Wada et al., 2016).

Acute Lung Injury : As a thromboxane A2 synthase inhibitor, ozagrel has demonstrated potential in preventing acute lung injury and reducing inflammation markers in experimentally induced conditions in animals (Ishitsuka et al., 2009).

Synthesis and Chemical Properties : Research on the efficient synthesis of ozagrel hydrochloride is also notable, as it has been a marketed antithrombotic drug in Japan since 1988 (Yu et al., 2010).

Meta-Analysis on Ischemic Stroke : A meta-analysis of randomized controlled trials on ozagrel for acute ischemic stroke has shown it to be effective in improving neurological impairment, although large-sample, high-quality trials are needed for more conclusive evidence (Zhang et al., 2012).

Asthma Therapy : Ozagrel hydrochloride has been explored as an antiasthmatic agent, showing effectiveness in reducing asthma symptoms and potentially aiding in airway hyperresponsiveness management (Machida et al., 1996).

Mechanism of Action

Ozagrel hydrochloride inhibits TXA2 biosynthesis by inhibiting TXA2 synthetase activity . This inhibition does not affect PGI2 production. Laboratory studies indicate that inhibition of TXA2 synthesis in vivo also blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .

Safety and Hazards

Future Directions

Research is ongoing to develop novel therapeutic compounds using Ozagrel hydrochloride. For instance, a study synthesized a novel ozagrel/paeonol-containing codrug and found it to have promising pharmacological activities, suggesting its potential for development as an oral formulation . Another study synthesized a paeonol-ozagrel conjugate (POC) for ischemic stroke treatment, indicating that POC could be a new drug candidate for the treatment of ischemic stroke .

properties

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFWBJJNNPGAM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045506 | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel hydrochloride | |

CAS RN |

78712-43-3 | |

| Record name | Ozagrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)